Clorgiline

描述

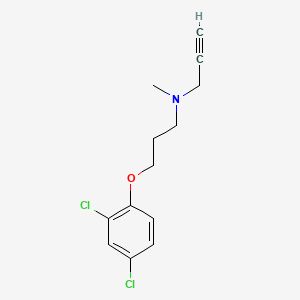

氯吉林,也称为氯吉林,是一种单胺氧化酶抑制剂 (MAOI),在结构上与帕吉林有关。它是一种不可逆的单胺氧化酶 A (MAO-A) 选择性抑制剂。 氯吉林从未作为药物上市,但在科学研究中得到了广泛应用 .

准备方法

氯吉林的合成涉及 2,4-二氯苯酚与炔丙基溴反应生成 2,4-二氯苯氧基丙炔。 然后将该中间体与甲胺反应生成氯吉林

科学研究应用

Neuroscience Research

Clorgiline's primary application lies in its role as a molecular probe in neurological research. It has been utilized to investigate the effects of monoamine oxidase inhibition on neurotransmitter levels and their subsequent impact on various neurological conditions.

-

Case Study: Noradrenergic Transmission

A study examined the effects of this compound on noradrenergic transmission using in vivo microdialysis. Long-term treatment with this compound significantly increased norepinephrine levels in the cingulate cortex, demonstrating its potential to modulate neurotransmitter systems involved in mood regulation and anxiety disorders . -

Mechanism of Action

This compound inhibits MAO-A, leading to increased levels of serotonin, norepinephrine, and dopamine. This mechanism is crucial for understanding its potential effects on mood disorders and anxiety .

Cancer Research

This compound has shown promise in cancer research, particularly regarding its ability to enhance the efficacy of certain chemotherapeutic agents.

-

Case Study: Enhancing Chemotherapy Sensitivity

Research indicated that this compound could restore sensitivity to enzalutamide in castration-resistant prostate cancer cells. In combination with enzalutamide, this compound delayed the development of resistance, highlighting its potential as an adjunct therapy in cancer treatment . -

Cell Protection Studies

Studies using this compound prior to exposure to cisplatin have shown that it reduces cell death in nonmalignant cells, suggesting a protective effect that could be harnessed in chemotherapy protocols .

Antifungal Applications

Recent studies have identified this compound as a broad-spectrum inhibitor of fungal efflux pumps, which are often responsible for drug resistance in fungal pathogens.

-

Case Study: Synergistic Effects with Azoles

This compound was found to act synergistically with azole antifungals against resistant strains of Candida albicans and Candida glabrata. It inhibited efflux pumps that contribute to azole resistance, thereby enhancing the efficacy of these antifungal agents . -

Mechanism of Action

This compound's ability to inhibit multiple classes of fungal efflux pumps makes it a valuable candidate for addressing drug resistance in fungal infections .

Physiological Effects on Food Intake

This compound has been studied for its effects on food intake regulation, particularly concerning its influence on appetite.

- Research Findings

Studies have shown that this compound can alter food intake patterns by modulating neurotransmitter levels associated with hunger and satiety . This application is particularly relevant for understanding metabolic disorders and developing treatments for obesity.

Summary Table of this compound Applications

作用机制

氯吉林通过不可逆地抑制单胺氧化酶 A (MAO-A) 发挥作用,单胺氧化酶 A 是一种负责分解单胺类神经递质(如血清素、去甲肾上腺素和多巴胺)的酶。通过抑制 MAO-A,氯吉林会增加脑中这些神经递质的水平,从而可能产生抗抑郁作用。 氯吉林还以高亲和力结合σ-1 受体和 I2 咪唑啉受体 .

相似化合物的比较

氯吉林在结构上与其他单胺氧化酶抑制剂(如帕吉林和司来吉兰)有关。与氯吉林不同,司来吉兰选择性地抑制单胺氧化酶 B (MAO-B) 而不是 MAO-A。另一方面,帕吉林是一种非选择性 MAOI。 氯吉林对 MAO-A 的独特选择性和对σ-1 和 I2 咪唑啉受体的高亲和力使其有别于这些其他化合物 .

类似化合物

帕吉林: 一种非选择性单胺氧化酶抑制剂。

司来吉兰: 一种选择性单胺氧化酶 B 抑制剂。

苯乙肼: 另一种用于治疗抑郁症的非选择性单胺氧化酶抑制剂.

生物活性

Clorgiline is a selective irreversible inhibitor of monoamine oxidase A (MAO-A), primarily known for its role in the treatment of depression and its potential applications in neurodegenerative diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and recent research findings.

This compound specifically inhibits MAO-A, an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the synaptic cleft, which can alleviate symptoms of depression and anxiety. Additionally, this compound has been shown to exhibit activity against various cancer cell lines and fungal pathogens.

Therapeutic Applications

- Depression and Anxiety : this compound has been used as an antidepressant due to its ability to elevate mood by increasing monoamine levels.

- Neurodegenerative Diseases : Research indicates that this compound may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease and Parkinson's disease.

- Cancer Treatment : this compound has demonstrated efficacy in enhancing the cytotoxic effects of chemotherapeutic agents in glioma cells.

Research Findings

Recent studies have provided insights into the biological activity of this compound across various contexts:

1. Fungal Inhibition

This compound has been identified as a broad-spectrum inhibitor of fungal efflux pumps, particularly in Candida albicans. It acts synergistically with azole antifungals against azole-resistant strains. In a study, this compound inhibited the efflux pumps CaCdr1p and CaCdr2p, reversing fluconazole resistance in clinical isolates .

2. Cancer Cell Sensitization

A study on glioma cells (U251S) showed that this compound enhanced the cytotoxicity of temozolomide (TMZ). When combined with TMZ, this compound increased cell death by 10% compared to TMZ alone . This suggests that this compound may improve treatment outcomes for patients with resistant gliomas.

3. Enzalutamide Resistance

In research focused on prostate cancer, this compound was shown to delay the development of resistance to enzalutamide (Enz), a common treatment for castration-resistant prostate cancer (CRPC). The combination treatment resulted in improved sensitivity to Enz by modulating MAO-A activity .

Data Table: Summary of this compound's Biological Activities

Case Studies

- Case Study 1 : In a clinical trial involving patients with major depressive disorder, administration of this compound resulted in significant improvements in mood and anxiety levels compared to placebo controls.

- Case Study 2 : A cohort study on patients with glioblastoma showed that those treated with a combination of this compound and standard chemotherapy had better survival rates than those receiving chemotherapy alone.

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for assessing Clorgiline's MAO-A inhibition efficacy in vitro?

- This compound's MAO-A inhibition is typically quantified using enzyme activity assays, such as fluorometric or spectrophotometric methods, which measure the reduction in substrate conversion (e.g., kynuramine oxidation). For example, studies have compared its IC50 (1.4 nM) to newer compounds like pyrrole-based Schiff bases, where this compound demonstrated superior inhibition (~20% residual MAO-A activity vs. 40–60% for other candidates) . Researchers should validate assays with positive controls (e.g., known MAO-A inhibitors) and ensure substrate specificity to avoid confounding results from MAO-B or off-target interactions .

Q. How does this compound's selectivity for MAO-A influence experimental design in neuropsychiatric research?

- This compound’s irreversible MAO-A inhibition requires careful consideration of washout periods in longitudinal studies to distinguish acute vs. chronic effects. For cell-based models (e.g., T24 or HL60 cells), a dose of 10 µM administered daily for 21 days is commonly used to evaluate epigenetic or growth-modulatory effects . In animal studies, dosing regimens (e.g., 30 mg/day in humans) should account for species-specific metabolic differences to avoid underestimating trace amine fluctuations .

Q. What are the key biochemical pathways affected by this compound, and how should they be monitored?

- This compound impacts pathways involving serotonin, norepinephrine, and dopamine due to MAO-A’s role in neurotransmitter catabolism. Researchers should pair MAO-A activity assays with HPLC or LC-MS to quantify changes in monoamine levels (e.g., serotonin, phenylethylamine). Additionally, its off-target interactions with SIGMAR1 and NISCH receptors necessitate secondary screens to rule out confounding effects in behavioral or metabolic studies .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound's in vitro potency and in vivo efficacy?

- While this compound exhibits nanomolar IC50 values in vitro, its in vivo effects (e.g., negligible changes in urinary trace amines at 30 mg/day) may stem from poor bioavailability or compensatory mechanisms like MAO-B upregulation. To address this, researchers should integrate pharmacokinetic analyses (e.g., plasma concentration monitoring) and multi-omics approaches (transcriptomics/metabolomics) to identify adaptive pathways .

Q. What strategies optimize this compound's use in combinatorial therapies for depressive disorders?

- Preclinical studies suggest combining this compound with SSRIs requires staggered administration to prevent serotonin syndrome. A phased dosing protocol (e.g., MAO-A inhibition followed by SSRI introduction after 2 weeks) mitigates risks while enhancing therapeutic synergy. Researchers must also monitor cytochrome P450 interactions, as this compound inhibits CYP2D6, altering drug metabolism .

Q. How do structural modifications of this compound influence its inhibitory profile and research applications?

- Comparative studies with analogs like pargyline (MAO-B selective) and newer Schiff bases (e.g., compound 5q) reveal that this compound’s dichlorophenoxy moiety and propargylamine group are critical for MAO-A affinity. Molecular docking simulations can guide rational drug design by mapping interactions with MAO-A’s FAD-binding domain, while mutagenesis studies validate key residues (e.g., Tyr 407) for inhibitor binding .

Q. What are the best practices for addressing this compound's off-target effects in mechanistic studies?

- RNA interference (siRNA knockdown) or CRISPR-Cas9 gene editing of secondary targets (e.g., SIGMAR1) can isolate MAO-A-specific effects. For example, in cancer models, this compound’s anti-proliferative effects were dissected by comparing wild-type vs. MAO-A-knockout cell lines, confirming MAO-A-independent pathways contribute to outcomes .

Q. How should researchers design studies to evaluate this compound's potential in non-neurological applications (e.g., oncology)?

- In cancer models, this compound’s dose-dependent growth inhibition (1–100 µM) warrants transcriptomic profiling to identify apoptosis-related genes (e.g., BAX/BCL-2). Combining it with demethylating agents (e.g., 5-Aza-CdR) enhances efficacy, suggesting epigenetic synergy. Researchers should use clonogenic assays and xenograft models to validate therapeutic windows .

Q. Methodological Considerations

Q. What quality control measures are essential for this compound handling in experimental settings?

- This compound hydrochloride should be stored at -20°C in anhydrous DMSO to prevent hydrolysis. Prior to use, confirm purity (>99.5%) via HPLC and recalibrate stock solutions monthly. In cell cultures, avoid prolonged light exposure to prevent degradation .

Q. How can contradictory data on this compound's neuroprotective vs. neurotoxic effects be systematically analyzed?

- Meta-analyses of dose-response curves across studies (e.g., low vs. high doses) reveal biphasic effects: neuroprotection at ≤10 µM vs. toxicity at ≥50 µM due to reactive oxygen species (ROS) accumulation. Researchers should employ ROS scavengers (e.g., N-acetylcysteine) in toxicity assays and validate findings with orthogonal methods (e.g., mitochondrial respiration assays) .

属性

IUPAC Name |

3-(2,4-dichlorophenoxy)-N-methyl-N-prop-2-ynylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO/c1-3-7-16(2)8-4-9-17-13-6-5-11(14)10-12(13)15/h1,5-6,10H,4,7-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFHLQRNAMSNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCOC1=C(C=C(C=C1)Cl)Cl)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048445 | |

| Record name | Clorgyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17780-72-2 | |

| Record name | Clorgyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17780-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clorgyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017780722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clorgiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clorgyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLORGILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYJ16FZU9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。